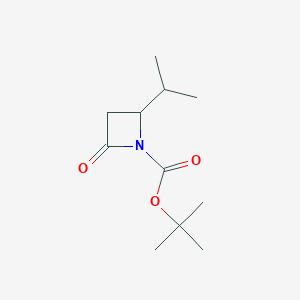

叔丁基-2-氧代-4-(丙-2-基)氮杂环丁烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Tert-butyl 2-oxo-4-(propan-2-yl)azetidine-1-carboxylate" is a chemical entity that belongs to the class of organic compounds known as azetidines. Azetidines are four-membered cyclic amines with interesting chemical and biological properties. They are often used as intermediates in the synthesis of various pharmaceuticals and complex organic molecules.

Synthesis Analysis

The synthesis of azetidine derivatives can be achieved through various methods. For instance, base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes leads to the formation of azetidine-2-carboxylic acids in high yields, as demonstrated in the stereoselective synthesis of azetidines and pyrrolidines . Additionally, efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, have been described, which could provide insights into the synthesis of similar azetidine compounds . The synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate also presents a potential building block for amino alcohols and polyamines, indicating the versatility of azetidine derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be complex and is often characterized by techniques such as NMR spectroscopy and X-ray crystallography. For example, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using single-crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure . Similarly, the chiral version of this compound was characterized, providing insights into the stereochemistry of such molecules .

Chemical Reactions Analysis

Azetidine derivatives participate in various chemical reactions. The silylmethyl-substituted aziridine and azetidine can act as masked 1,3- and 1,4-dipoles for formal [3 + 2] and [4 + 2] cycloaddition reactions, leading to the formation of imidazoline, oxazolidine, and tetrahydropyrimidine products . This demonstrates the reactivity of azetidine derivatives in cycloaddition reactions, which are fundamental in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. For instance, the tert-butyl group can impart steric bulk, affecting the compound's reactivity and solubility. The presence of functional groups such as carboxylate esters and cyano groups can also influence the acidity, basicity, and overall reactivity of the molecule. The synthesis of (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate, an intermediate of Biotin, highlights the importance of such properties in the context of metabolic cycles and biosynthesis .

科学研究应用

N-杂环化合物的合成

叔丁基-2-氧代-4-(丙-2-基)氮杂环丁烷-1-羧酸酯是合成各种 N-杂环化合物中的中间体。手性亚磺酰胺,特别是叔丁烷亚磺酰胺,已被广泛用于胺及其衍生物(包括氮杂环丁烷)的立体选择性合成。这些化合物是许多天然产物和治疗剂中的结构基序,突出了叔丁基衍生物在药物化学和药物开发中的重要性 (Philip 等,2020)。

醚的环境影响和修复

已广泛研究了土壤和地下水中的醚(如乙基叔丁基醚 (ETBE))的环境发生、归宿和修复。这些研究强调了醚的需氧和厌氧生物降解途径,这对于解决燃料添加剂造成的污染和开发生物修复策略至关重要 (Thornton 等,2020)。

MTBE 的生物降解和归宿

对甲基叔丁基醚 (MTBE) 的生物降解和环境归宿的研究提供了对微生物降解途径和环境条件对相关含氧化合物 MTBE 降解效率影响的见解。这些知识对于 MTBE 污染的环境管理和有效生物修复方法的开发至关重要 (Fiorenza & Rifai,2003)。

用于去除 MTBE 的吸附

关于从环境中吸附 MTBE 的研究强调了各种吸附剂在从水溶液中去除 MTBE 方面的可行性和有效性。了解 MTBE 与活性炭、矿物和树脂等吸附剂之间的相互作用对于改进水净化技术和减轻 MTBE 污染至关重要 (Vakili 等,2017)。

作用机制

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules. If it’s used in a chemical process, its mechanism would depend on the specific reactions it’s involved in .

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl 2-oxo-4-propan-2-ylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-7(2)8-6-9(13)12(8)10(14)15-11(3,4)5/h7-8H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJDWXKOEPOVGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)N1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-oxo-4-(propan-2-yl)azetidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (E)-4-oxo-4-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]but-2-enoate](/img/structure/B2518934.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2518937.png)

![Tert-butyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B2518938.png)

![Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride](/img/structure/B2518949.png)

![5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B2518950.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2518952.png)

![Methyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2518956.png)